molecular formula C10H16N4O B1482097 1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098109-90-9

1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1482097
CAS RN: 2098109-90-9
M. Wt: 208.26 g/mol
InChI Key: GBDHXSRRYXOAJK-UHFFFAOYSA-N
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Description

The compound “1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The aldehyde group (-CHO) is attached to the 4-position of the triazole ring .

Scientific Research Applications

  • Antimicrobial Agents : A study by Bhat et al. (2016) synthesized new compounds incorporating 1H-1,2,3-triazole-4-carbaldehyde, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were evaluated for their inhibitory effect on the E. coli MurB enzyme.

  • Synthesis of Heterocyclic Compounds : Research by Bratenko et al. (2013) involved the reaction of pyrazol-4-carbaldehyde derivatives to form new compounds, highlighting the chemical diversity and potential applications in various fields including medicinal chemistry.

  • Anticancer Activity : A study by Madhusudhanrao & Manikala (2020) synthesized and tested compounds derived from 1H-1,2,3-triazole-4-carbaldehyde for anticancer activity. Some compounds showed significant potential against various cancer cell lines, suggesting their utility in cancer research.

  • Crystal Structure Analysis : The work of Gonzaga et al. (2016) detailed the crystal structures of compounds including 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, providing insights into their chemical properties and potential applications in material science and pharmaceuticals.

  • Biological Probe Development : Chu et al. (2019) designed a fluorescence probe using 2H-[1,2,3]-triazole-4-carbaldehyde derivatives, demonstrating high selectivity for homocysteine detection in living cells. This highlights the application of these compounds in biological and medical diagnostics (Chu et al., 2019).

properties

IUPAC Name

1-[(1-ethylpyrrolidin-2-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-13-5-3-4-10(13)7-14-6-9(8-15)11-12-14/h6,8,10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDHXSRRYXOAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
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1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
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1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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